3,5-Dichloro-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one

Description

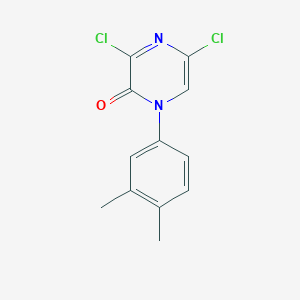

3,5-Dichloro-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one is a substituted pyrazinone derivative characterized by a six-membered aromatic nitrogen heterocycle. The compound features two chlorine atoms at positions 3 and 5 of the pyrazinone ring and a 3,4-dimethylphenyl group at position 1. This structural configuration confers unique electronic and steric properties, influencing its reactivity, solubility, and biological activity. The dichloro and dimethylphenyl substituents in this compound likely enhance its lipophilicity and metabolic stability, making it a candidate for further medicinal chemistry exploration.

Properties

Molecular Formula |

C12H10Cl2N2O |

|---|---|

Molecular Weight |

269.12 g/mol |

IUPAC Name |

3,5-dichloro-1-(3,4-dimethylphenyl)pyrazin-2-one |

InChI |

InChI=1S/C12H10Cl2N2O/c1-7-3-4-9(5-8(7)2)16-6-10(13)15-11(14)12(16)17/h3-6H,1-2H3 |

InChI Key |

UJHUDSDUYCTDIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=C(C2=O)Cl)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one typically involves the reaction of 3,4-dimethylphenylhydrazine with a suitable dichloropyrazine derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and controlling the reaction conditions can help in achieving consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazinone oxides, while reduction could produce amines.

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds similar to 3,5-Dichloro-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one exhibit various pharmacological properties. These include:

- Antimicrobial Activity : Studies have shown that pyrazine derivatives can possess significant antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains, demonstrating promising results against resistant strains .

- Anti-inflammatory Effects : Some pyrazine compounds have been linked to anti-inflammatory effects in preclinical studies. The introduction of specific substituents can enhance these properties, suggesting that this compound may also exhibit similar effects .

- Cancer Research : The compound's structure suggests potential applications in cancer therapeutics. Pyrazine derivatives have been explored for their ability to inhibit tumor growth in vitro and in vivo .

Material Science

The unique chemical structure of this compound also makes it a candidate for applications in material science:

- Organic Electronics : Research into organic semiconductors has identified pyrazine derivatives as potential materials for electronic devices due to their electronic properties . The incorporation of such compounds could lead to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaics.

- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its reactivity allows for the development of materials with specific mechanical and thermal characteristics .

Case Studies

Several case studies highlight the applications of pyrazine derivatives in various fields:

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Investigated the efficacy of pyrazine derivatives against resistant bacterial strains | Found significant antibacterial activity against Staphylococcus aureus and E. coli |

| Anti-inflammatory Effects | Evaluated the impact of similar compounds on inflammation markers | Demonstrated reduction in cytokine levels in treated groups |

| Organic Electronics Development | Explored the use of pyrazines in OLEDs | Achieved improved efficiency and stability in prototype devices |

Mechanism of Action

The mechanism of action of 3,5-Dichloro-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazin-2(1H)-one derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a comparative analysis of 3,5-Dichloro-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one with structurally related compounds:

Key Observations:

The 3,4-dimethylphenyl group introduces steric bulk and lipophilicity, which may improve membrane permeability relative to simpler aryl substituents (e.g., praziquantel’s cyclohexylcarbonyl group) .

Biological Activity Trends: Marine alkaloids (e.g., hamacanthin A, agelastatin A) often exhibit potent antifungal or antitumor activities due to complex fused-ring systems, whereas simpler pyrazinones like the target compound may require additional functionalization for comparable efficacy . Pyrazinones with electron-withdrawing groups (e.g., Cl, CF₃) generally show enhanced stability and target binding compared to electron-donating substituents (e.g., hydroxyl in aspergillic acid) .

Synthetic Accessibility: The target compound can be synthesized via multicomponent reactions (MCRs) using Ugi advanced intermediates, a method that allows rapid diversification of pyrazinone scaffolds . In contrast, marine-derived pyrazinones (e.g., dragmacidin D) require complex isolation and synthesis protocols .

Research Findings and Mechanistic Insights

- Antimicrobial Potential: Pyrazinones with halogen substituents (Cl, Br) demonstrate enhanced antimicrobial activity. For example, hamacanthin A’s antifungal activity is attributed to its indole-pyrazinone-indole scaffold, which disrupts fungal membrane integrity . The target compound’s dichloro substitution may similarly interfere with microbial enzymes or membranes .

- Anticancer Applications: Agelastatin A’s pyrroloimidazole-pyrazinone fusion enables DNA intercalation and apoptosis induction .

- Metabolic Stability: The 3,4-dimethylphenyl group in the target compound likely reduces oxidative metabolism compared to unsubstituted aryl groups, as seen in related pyrazinone derivatives .

Biological Activity

3,5-Dichloro-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one (CAS Number: 1269530-87-1) is a pyrazine derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₂H₁₀Cl₂N₂O

- Molecular Weight : 269.1266 g/mol

- Structure : The compound features a pyrazinone core substituted with dichloro and dimethylphenyl groups.

Biological Activity Overview

Research on pyrazine derivatives has indicated a range of biological activities, including antimicrobial, antifungal, and anticancer properties. Here we summarize the findings related to this compound.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazine derivatives:

- Mechanism of Action : Pyrazine derivatives often exhibit cytotoxic effects by inducing apoptosis in cancer cells. The presence of the dimethylphenyl moiety may enhance this activity through increased lipophilicity, facilitating better cell membrane penetration.

- Case Study : In a study involving various pyrazole derivatives, compounds similar to this compound showed promising results against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting potential for further development as anticancer agents .

Antimicrobial and Antifungal Activity

Pyrazine derivatives have also been evaluated for their antimicrobial properties:

- Antifungal Effects : Research has demonstrated that certain pyrazole carboxamides exhibit significant antifungal activity against various phytopathogenic fungi. While specific data on this compound is limited, its structural analogs have shown efficacy against fungi such as Botrytis cinerea and Fusarium solani .

Research Findings

The following table summarizes key studies related to the biological activity of this compound and its analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.